Ampicillin (trihydrate)
Description
Ampicillin trihydrate (C₁₆H₁₉N₃O₄S·3H₂O) is a semi-synthetic β-lactam antibiotic derived from 6-aminopenicillanic acid. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Streptococcus, Escherichia coli, and Salmonella . The trihydrate form crystallizes in a zwitterionic structure with three water molecules integrated into its lattice, forming an intricate hydrogen-bonding network involving the amino group, carboxylate ion, and water . Its crystal structure (space group P2₁2₁2₁) differs from the anhydrate form (space group P2₁), leading to distinct physicochemical and spectroscopic properties .
Ampicillin trihydrate is synthesized enzymatically to avoid by-products and purification challenges associated with chemical methods . Key impurities include ampicillinyl-d-phenylglycine and l-ampicillin, which are monitored during quality control . The compound exhibits poor flowability (repose angle: 43–44°) and compressibility (Carr’s index: 7–10%), necessitating formulation adjustments like spherical crystallization for tablet production .
Properties
IUPAC Name |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDALBZNGVATNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ampicillin (trihydrate) involves several steps, starting with the preparation of 6-aminopenicillanic acid, which is then acylated with D-phenylglycine methyl ester hydrochloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or diethylamine in a solvent like dichloromethane . The process can be summarized as follows:
Preparation of 6-aminopenicillanic acid: This is obtained from penicillin G through hydrolysis.
Acylation: 6-aminopenicillanic acid is acylated with D-phenylglycine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Purification: The resulting product is purified through crystallization to obtain Ampicillin (trihydrate).
Industrial production methods often involve enzymatic synthesis to avoid complex reactions and purification problems associated with chemical methods. Enzymatic synthesis is highly selective and involves the catalytic condensation of 6-aminopenicillanic acid with D-phenylglycine methyl ester hydrochloride .
Chemical Reactions Analysis
Ampicillin (trihydrate) undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, Ampicillin (trihydrate) can hydrolyze to form penicilloic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Ampicillin (trihydrate) can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include penicilloic acid and various substituted derivatives of Ampicillin .
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Treatment
Ampicillin trihydrate is primarily used to treat infections caused by both Gram-positive and Gram-negative bacteria. It is effective against a range of infections, including:
- Respiratory Tract Infections : Effective in treating pneumonia and bronchitis.
- Urinary Tract Infections : Commonly prescribed for cystitis and pyelonephritis.
- Gastrointestinal Infections : Used for treating infections such as Salmonellosis and Shigellosis.
- Sexually Transmitted Infections : Effective against gonorrhea.
Case Study: Efficacy Against Salmonella
A study demonstrated that ampicillin trihydrate, when formulated with Aluminium-Magnesium Silicate (AMS), significantly enhanced antibacterial activity against Salmonella gallinarum. The combination achieved a clearance rate of up to 97.8% at a dosage of 7.5 mg/kg, suggesting that AMS stabilizes the antibiotic, prolonging its efficacy and reducing the risk of antibiotic resistance .
Toxicological Studies
Carcinogenicity Assessments
Long-term studies on the toxicity of ampicillin trihydrate have been conducted on laboratory animals to assess potential carcinogenic effects. For instance, Fischer 344/N rats and B6C3F1 mice were administered varying doses over extended periods:
- Mice Studies : Increased incidence of benign lung tumors was noted at high doses (3000 mg/kg) but no significant increase in overall survival rates was observed .
- Rat Studies : A dose-related increase in mononuclear-cell leukemia was observed in male rats, indicating potential risks associated with long-term exposure .
Stability Studies
Formulation Stability
Research has shown that ampicillin trihydrate exhibits low stability in aqueous solutions and acidic environments, leading to degradation and reduced bioavailability. Efforts have been made to improve its stability through formulation adjustments:
- Suspension Formulations : Studies indicate that dry suspensions are more stable than liquid forms, reducing the risk of degradation during storage .
- pH Stability : Adjustments in pH levels have been explored to enhance the stability of ampicillin in solution, aiming to minimize side effects and ensure consistent therapeutic efficacy .
Analytical Methods for Detection
High-performance liquid chromatography (HPLC) has been employed extensively to analyze the concentration of ampicillin in various formulations. This method allows for precise monitoring of drug stability over time and under different conditions, ensuring quality control in pharmaceutical applications .
Research Insights
Recent studies have utilized advanced computational methods to analyze the molecular structure and interactions of ampicillin trihydrate:
- Quantum Chemical Calculations : DFT (Density Functional Theory) calculations have provided insights into the molecular geometry and bonding characteristics of ampicillin, aiding in understanding its reactivity and interaction with other compounds .
- Nonlinear Optical Properties : Investigations into the nonlinear optical properties suggest potential applications beyond conventional antibacterial uses, possibly in photonics .
Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Antibacterial Treatment | Respiratory, urinary, gastrointestinal infections | Effective against a wide range of bacteria |
| Toxicological Studies | Long-term exposure studies on rats/mice | Potential carcinogenic effects noted |
| Stability Studies | Formulation adjustments for improved stability | Dry suspensions preferred for better stability |
| Analytical Methods | HPLC for concentration analysis | Ensures quality control in pharmaceutical products |
| Research Insights | Computational analysis of molecular properties | Insights into reactivity and potential applications |
Mechanism of Action
Ampicillin (trihydrate) exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, which are essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This disruption weakens the bacterial cell wall, leading to cell lysis and bacterial death .
Comparison with Similar Compounds
Amoxicillin Trihydrate
Structural and Crystallographic Differences
Ampicillin and amoxicillin trihydrates are structurally identical except for an additional hydroxyl group on amoxicillin’s phenyl ring (Figure 1) . Both form isomorphous trihydrate crystals, but subtle differences in hydrogen bonding and C-H‧‧‧S interactions lead to measurable variations in spectroscopic behavior:
- Fluorescence Spectroscopy : The solid-state excitation and emission spectra of ampicillin trihydrate show greater Davydov splitting (energy transfer between adjacent molecules) compared to amoxicillin trihydrate. This arises from differences in crystal packing and energy band shifting .
- XANES Spectroscopy: Sulfur K-edge X-ray absorption near-edge structure (XANES) spectra reveal that C-H‧‧‧S hydrogen bond geometries differ slightly between the two trihydrates, impacting their non-covalent interactions .
Pharmacokinetic and Bioavailability Profile
Amoxicillin trihydrate demonstrates superior oral absorption compared to ampicillin trihydrate:
| Parameter | Ampicillin Trihydrate | Amoxicillin Trihydrate |
|---|---|---|
| Peak Serum Concentration | ~3 µg/mL | ~7.5 µg/mL |
| Urinary Recovery (24 h) | ~30% | ~55% |
| Bioavailability | ~30–35% | ~75–90% |
The hydroxyl group in amoxicillin enhances gastric stability and membrane permeability, resulting in higher efficacy at lower doses .
Ampicillin Anhydrate
Crystal Structure and Hydrogen Bonding
The anhydrate form lacks water molecules, leading to a distinct hydrogen-bonding network:
- In the trihydrate, water molecules mediate hydrogen bonds between the amino group and carboxylate. In the anhydrate, the amino group directly bonds to carboxylate ions of adjacent molecules .
- The thiazolidine ring puckering differs: the sulfur atom (S1) is non-coplanar in the trihydrate, while the C(2) atom is non-coplanar in the anhydrate .
Spectroscopic and Stability Properties
Pivampicillin (Prodrug Comparison)
Pivampicillin, a prodrug of ampicillin, is hydrolyzed to ampicillin in vivo. Key differences include:
| Parameter | Ampicillin Trihydrate | Pivampicillin |
|---|---|---|
| Bioavailability | ~30–35% | ~60–70% |
| Peak Serum Concentration | ~3 µg/mL | ~6 µg/mL |
| Administration | Direct absorption | Ester hydrolysis |
Pivampicillin’s lipophilic ester group enhances intestinal absorption, reducing dose frequency .
Carbenicillin and Other β-Lactams
Ampicillin trihydrate lacks the carboxy group, making it less effective against resistant Gram-negative strains .
Biological Activity
Ampicillin trihydrate, a member of the β-lactam antibiotic family, is widely used for its antibacterial properties. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.
Ampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the integrity of the cell wall, leading to cell lysis and death. The specific interaction can be summarized as follows:
- Step 1: Binding to PBPs.
- Step 2: Inhibition of peptidoglycan synthesis, resulting in weakened cell walls.
This mechanism is particularly effective against Gram-positive and some Gram-negative bacteria, including strains of Staphylococcus and Streptococcus, as well as enteric pathogens like Shigella and Salmonella .
2. Pharmacokinetics
The pharmacokinetic profile of ampicillin trihydrate reveals rapid absorption and elimination characteristics. A comparative study indicated that oral administration leads to varying serum concentrations among different formulations:
| Formulation | Cmax (µg/mL) | AUC (µg × h/mL) | Urinary Recovery (%) |
|---|---|---|---|
| Ampicillin Trihydrate | 0.86 ± 0.21 | 1.80 ± 0.01 | 23.0 |
| Amoxicillin | Highest | Largest | Highest |
| Pivampicillin | Significant | Higher than ampicillin trihydrate | N/A |
The half-life of ampicillin varies based on the route of administration, with intravenous administration showing a biphasic elimination pattern: approximately 1.18 minutes for the initial phase and 23.20 minutes for the terminal phase .
3. Spectrum of Activity
Ampicillin is effective against a broad spectrum of bacteria:
- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria: Escherichia coli, Salmonella spp., Shigella spp.
- Notable resistance: Some strains of vancomycin-resistant Enterococcus (VRE) have shown susceptibility to ampicillin .
4. Clinical Applications
Ampicillin trihydrate is utilized in various clinical settings:
- Infections: Treatment of respiratory tract infections, urinary tract infections, and meningitis.
- Prophylaxis: Used in surgical prophylaxis to prevent infections in high-risk patients .
- Laboratory Use: Commonly employed as a selective agent in molecular biology for plasmid selection .
5. Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of ampicillin trihydrate:
- A study involving 13 subjects compared the pharmacokinetics of ampicillin trihydrate with other formulations, demonstrating its comparable efficacy but lower maximum serum levels compared to amoxicillin .
- Research on its stability indicated that ampicillin remains stable under specific conditions (25 °C at 43% and 81% relative humidity for six weeks) with minimal degradation observed .
6. Safety and Toxicology
Toxicological studies have shown that while ampicillin is generally well-tolerated, there are notable side effects at high doses:
Q & A
Q. What are the key methodological considerations for synthesizing ampicillin trihydrate with high purity?
Ampicillin trihydrate is synthesized via enzymatic or chemical routes. The enzymatic method (using penicillin-G-amidase) is preferred for higher selectivity and yield. Key parameters include:
- pH control : Maintain pH 6.5 ± 0.2 to minimize impurities like Ampicillinyl-d-Phenylglycine (formed via amidation side reactions) .
- Temperature : 5–12°C to suppress impurity formation .
- Enzyme immobilization : Use solid carriers to stabilize the enzyme for reuse .
Compare yields and impurity profiles using HPLC and NMR for validation.
Q. How does ampicillin trihydrate exert its antibacterial activity?
Ampicillin trihydrate inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby blocking peptidoglycan cross-linking. Its β-lactam ring is critical for binding, while the d-phenylglycine side chain enhances stability against β-lactamases. Validate activity via MIC assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
Q. What analytical techniques are essential for characterizing ampicillin trihydrate and its impurities?
- HPLC : Quantify impurities (e.g., epimer l-Ampicillin) and assess purity (>98%) .
- NMR (¹H/¹³C) : Confirm structural integrity and identify impurity profiles .
- HRMS : Validate molecular weight and degradation products .
- NIR spectroscopy : For non-destructive analysis of crystallinity and hydration states, validated against USP standards .
Q. How should researchers design experiments to evaluate ampicillin trihydrate’s stability in formulations?
- Storage conditions : Test stability under varying temperatures (e.g., 25°C vs. 40°C) and humidity levels (e.g., 12–15% moisture) .
- Polymer compatibility : Use biodegradable polymers (e.g., PLGA) in electrospinning to assess drug release kinetics via UV-Vis or fluorescence spectroscopy .
- Solvent selection : Optimize HFIP for nanofiber production due to its low surface tension and high volatility .
Advanced Research Questions
Q. How can researchers mitigate impurity formation during ampicillin trihydrate synthesis?
Advanced strategies include:
- Kinetic control : Limit reaction time to prevent epimerization or side-chain modifications .
- In-line monitoring : Use real-time pH and temperature sensors to maintain optimal conditions .
- Post-synthesis purification : Employ gradient elution in preparative HPLC to isolate impurities like Ampicillinyl-d-Phenylglycine for structural analysis .
Q. What statistical and computational methods are suitable for analyzing pharmacokinetic (PK) variability in ampicillin trihydrate studies?
- Multivariate cluster analysis : Group PK parameters (e.g., clearance, volume of distribution) to identify subpopulations (e.g., preruminant calves) .
- Two-compartment modeling : Use Loo-Riegelman or Wagner-Nelson methods to differentiate absorption/elimination rates in intramuscular studies .
- Meta-analysis : Aggregate data from multiple studies to account for variability in dosing, species, or administration routes .
Q. How do structural differences between ampicillin and amoxicillin trihydrate influence their solid-state properties?
- Fluorescence spectroscopy : Compare emission/excitation spectra in solid vs. solution phases. Amoxicillin’s hydroxyl group enhances fluorescence quenching in the solid state .
- Crystallography : Analyze trihydrate phases via synchrotron powder diffraction to identify hydrogen-bonding networks and hydration effects .
Q. What methodologies validate the bioequivalence of anhydrous and trihydrate ampicillin forms?
- Bioavailability studies : Conduct crossover trials comparing AUC, Cmax, and Tmax.
- Dissolution testing : Use USP-compliant apparatus to ensure equivalent dissolution profiles .
- Regulatory alignment : Follow USP monographs for impurity thresholds (e.g., ≤0.5% for related substances) .
Q. How can researchers optimize electrospun ampicillin trihydrate formulations for controlled release?
- Polymer-drug ratio : Test PLGA:ampicillin ratios (e.g., 1:1 to 1:3) to modulate nanofiber morphology (SEM imaging) and release rates (Franz diffusion cells) .
- Drug loading : Assess burst release vs. sustained release using UV-Vis spectroscopy over 24–72 hours .
- Mechanical testing : Evaluate tensile strength of fibers to ensure suitability for topical or implantable delivery .
Q. What are best practices for documenting experimental protocols in ampicillin trihydrate research?
- Reproducibility : Detail synthesis parameters (pH, temperature), analytical conditions (HPLC gradients), and statistical methods in supplementary materials .
- Error reporting : Quantify systematic errors (e.g., HPLC calibration drift) and random errors (e.g., pipetting variability) using RSD calculations .
- Data sharing : Deposit raw NMR, HPLC, and PK datasets in public repositories (e.g., Cambridge Structural Database) with DOIs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
